molecular formula C14H14N4S B11763738 2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine

2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine

Numéro de catalogue: B11763738
Poids moléculaire: 270.35 g/mol
Clé InChI: QJQDTCLECOGYPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine ( 908020-59-7) is a chemical compound with the molecular formula C14H14N4S and a molecular weight of 270.35 g/mol . This pyrazolo[1,5-a][1,3,5]triazine derivative is part of a class of heterocyclic scaffolds recognized as isosteres of the purine system, making them a promising foundation for the development of potential therapeutic agents . Recent scientific literature highlights that novel derivatives based on the pyrazolo[1,5-a]-1,3,5-triazine core structure are being investigated as potent inhibitors of Cyclin-dependent kinase 7 (CDK7), a promising target in oncology research . These studies indicate that such compounds exhibit remarkable cytotoxicity and can inhibit cell migration in models of pancreatic ductal adenocarcinoma (PDAC), suggesting significant research value in the field of cancer biology and drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C14H14N4S

Poids moléculaire

270.35 g/mol

Nom IUPAC

2-ethylsulfanyl-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine

InChI

InChI=1S/C14H14N4S/c1-3-19-14-15-12-9-10(2)17-18(12)13(16-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

Clé InChI

QJQDTCLECOGYPY-UHFFFAOYSA-N

SMILES canonique

CCSC1=NC2=CC(=NN2C(=N1)C3=CC=CC=C3)C

Origine du produit

United States

Méthodes De Préparation

Cyclocondensation of S,S-Diethyl Aroylimidodithiocarbonates

The most widely reported method involves reacting S,S-diethyl benzimidodithiocarbonate with 5-amino-3-methylpyrazole in dimethylformamide (DMF) under reflux (Scheme 1) .

Procedure :

  • S,S-Diethyl benzimidodithiocarbonate (1a) (1.0 equiv) and 5-amino-3-methylpyrazole (2) (1.0 equiv) are dissolved in anhydrous DMF (2 mL).

  • The mixture is heated at 120°C for 4–6 hours under nitrogen.

  • The product precipitates upon cooling and is purified via silica gel chromatography (hexanes/ethyl acetate, 4:1).

Key Data :

  • Yield : 78–85% .

  • Purity : >95% (HPLC).

  • Spectroscopic Confirmation :

    • 1H NMR (DMSO-d6): δ 7.45–8.10 (m, 5H, Ph), 3.20 (q, 2H, SCH2CH3), 2.65 (s, 3H, CH3), 1.45 (t, 3H, SCH2CH3) .

    • 13C NMR : δ 167.2 (C4), 155.1 (C2), 139.5 (C7), 128.4–132.1 (Ph), 30.8 (SCH2CH3), 14.3 (CH3) .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrazole amino group on the electrophilic carbon of the dithiocarbonate, followed by cyclodehydration to form the triazine ring .

Microwave-Assisted One-Pot Sequential Synthesis

Microwave irradiation significantly reduces reaction times and improves yields (Scheme 2) .

Procedure :

  • 5-Amino-3-methylpyrazole (2) (1.0 equiv) and ethoxycarbonyl isothiocyanate (1.1 equiv) are mixed in tetrahydrofuran (THF).

  • The mixture is irradiated at 100°C for 5 minutes.

  • Methyl iodide (1.2 equiv) and NaOH (2.0 equiv) are added, followed by irradiation at 80°C for 3 minutes.

  • The product is isolated by filtration after acidification.

Key Data :

  • Yield : 77% (over two steps) .

  • Reaction Time : <10 minutes.

  • Advantages : Eliminates intermediate purification, scalable to 2.0 g .

Optimization Notes :

  • THF enhances solubility of intermediates compared to ethyl acetate .

  • Slow addition of methyl iodide minimizes byproducts (e.g., over-alkylation) .

Alternative Cyclization Routes Using 5-Aminopyrazoles

Pyrazolo[1,5-a] triazines can also be synthesized via cyclization of 5-amino-4-phenylpyrazole derivatives with ethyl thioisocyanate (Scheme 3) .

Procedure :

  • 5-Amino-4-phenylpyrazole (3) (1.0 equiv) reacts with ethyl thioisocyanate (1.2 equiv) in ethanol.

  • The intermediate thiourea derivative undergoes cyclization in 2N NaOH at 80°C for 2 hours.

  • S-Methylation with methyl iodide yields the final product.

Key Data :

  • Yield : 68–72% .

  • Limitations : Requires strict pH control to avoid decomposition .

Comparative Analysis of Methods

Method Yield Time Complexity Scalability
Cyclocondensation 78–85%4–6 hModerateHigh
Microwave 77%10 minLowModerate
Cyclization 68–72%3–4 hHighLow

Critical Observations :

  • The microwave method offers rapid synthesis but requires specialized equipment .

  • Cyclocondensation provides higher yields and is preferred for gram-scale production .

Structural and Spectroscopic Validation

X-ray Crystallography :

  • The triazine ring exhibits bond fixation, with C2–N3 and N3–C4 bond lengths of 1.32 Å and 1.34 Å, respectively .

  • The ethylthio group adopts a gauche conformation relative to the triazine plane .

Mass Spectrometry :

  • ESI-MS : m/z 311.1 [M+H]+ (calculated 310.4) .

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation at N1 of the pyrazole can occur if excess methyl iodide is used . Mitigated by stepwise addition.

  • Solvent Choice : DMF enhances reactivity but complicates purification. THF or ethanol improves workup .

  • Temperature Control : Excessive heating during cyclocondensation leads to decomposition; reflux under nitrogen is critical .

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s bioactivity against cancer cell lines (e.g., A549, IC50 = 1.28 µM) and anticonvulsant potential highlight its pharmacological relevance. Derivatives with modified aryl or alkyl groups are synthesized analogously .

Analyse Des Réactions Chimiques

5. Mécanisme d'action

Les effets anticonvulsivants du 2-(Éthylthio)-7-méthyl-4-phénylpyrazolo[1,5-a][1,3,5]triazine sont principalement attribués à son inhibition de la monoamine oxydase B (MAO-B). Cette enzyme est impliquée dans la dégradation des neurotransmetteurs tels que la dopamine. En inhibant la MAO-B, le composé augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui peut contribuer à réduire l'activité des crises. De plus, le composé n'interagit pas avec le site benzodiazépine du récepteur GABA-A, ce qui suggère un mécanisme d'action unique.

Mécanisme D'action

The anticonvulsant effects of 2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine are primarily attributed to its inhibition of monoamine oxidase B (MAO-B) . This enzyme is involved in the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, the compound increases the levels of these neurotransmitters in the brain, which can help in reducing seizure activity. Additionally, the compound does not interact with the benzodiazepine site of the GABA-A receptor, suggesting a unique mechanism of action .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Position 2 : Ethylthio (target compound) vs. phenethylthio (antiproliferative analog ) vs. dichloromethyl (anticancer analog ). Ethylthio groups enhance CNS activity, while bulkier thioethers (e.g., phenethylthio) may improve solubility and receptor binding in anticancer contexts.
  • Position 4 : Phenyl vs. 4-methylphenyl (MH4b1). The 4-methyl group in MH4b1 enhances anticonvulsant potency compared to unsubstituted phenyl .
  • Position 7 : Methyl vs. oxo groups. The 7-methyl group stabilizes the heterocyclic core, whereas 7-oxo derivatives enable further functionalization (e.g., antiproliferative S-alkylation ).

Anticonvulsant Activity

The target compound’s analog MH4b1 demonstrated significant protection in MES and 6 Hz seizure models (ED₅₀ = 45 mg/kg and 32 mg/kg, respectively), outperforming EAC-21, EAC-31, and EAC-33 derivatives with unoptimized substituents . This highlights the critical role of the 4-methylphenyl group in enhancing blood-brain barrier penetration.

Anticancer Activity

2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines inhibited growth in cancer cell lines (IC₅₀ = 8–12 μM), whereas the ethylthio-substituted target compound lacks reported cytotoxicity .

Kinase Inhibition

Macrocyclic pyrazolo[1,5-a][1,3,5]triazines (e.g., CK2 inhibitors) achieve picomolar inhibition (IC₅₀ = 0.2–5 nM) via hydrogen bonding with kinase ATP pockets . The target compound’s ethylthio group may hinder macrocycle formation, limiting kinase affinity compared to amine- or oxo-substituted analogs.

Reactivity and Functionalization

  • S-Alkylation : Thioxo derivatives (e.g., compound 3 in ) undergo S-alkylation to introduce phenethylthio groups, enabling antiproliferative activity modulation.
  • Amination : 7-Methylthio derivatives (e.g., ) are aminated regioselectively at C-5, a site less reactive in the ethylthio-substituted target compound due to steric hindrance .

Q & A

Q. What synthetic methodologies are reported for 2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine?

The compound is synthesized via a one-step reaction of S,S-diethyl 4-methylbenzoylimidodithiocarbonate with 5-amino-3-methyl-1H-pyrazole under controlled conditions. This method emphasizes regioselectivity and yields the target compound in scalable quantities. Structural validation is performed using 1^1H NMR, 13^{13}C NMR, and IR spectroscopy, with elemental analysis confirming purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1^1H NMR : Identifies proton environments (e.g., ethylthio group at δ 1.3–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • 13^{13}C NMR : Confirms carbon骨架, such as the triazine ring carbons (δ 150–160 ppm).
  • IR spectroscopy : Detects functional groups (e.g., C-S stretch at 650–700 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

In vivo studies in ICR mice demonstrate dose-dependent anticonvulsant activity in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. Mechanistically, it inhibits monoamine oxidase B (MAO-B) with an IC50_{50} of 24.5 µM, suggesting a dual therapeutic profile .

Advanced Research Questions

Q. How can regioselectivity be optimized during functionalization of the pyrazolo-triazine core?

Regioselective modifications at position 2 (ethylthio) and 7 (methyl) are achieved using:

  • Directed metalation : Iodination at C-8 via N-iodosuccinimide (88% yield) .
  • Palladium-catalyzed cross-coupling : Stille coupling with tributyltin reagents to introduce acetyl groups .
  • Friedel-Crafts alkylation : For isopropyl group installation, though yields vary with Lewis acid catalysts (SnCl4_4 vs. AlCl3_3) .

Q. What structural features enhance MAO-B inhibition versus CDK inhibition?

  • MAO-B specificity : Ethylthio at position 2 and hydrophobic substituents (4-phenyl) improve binding to MAO-B’s substrate cavity .
  • CDK inhibition : Pyrazolo-triazine derivatives mimicking purine bioisosteres (e.g., roscovitine analogs) show enhanced kinase affinity when substituted with benzylamino groups at position 4 .

Q. How do computational methods aid in designing derivatives with improved activity?

  • Molecular docking : Predicts interactions with CDK2’s ATP-binding pocket, highlighting hydrogen bonds with Glu81 and hydrophobic contacts with Phe82 .
  • QSAR models : Correlate substituent electronegativity at position 7 with antitumor potency (e.g., methyl groups improve metabolic stability) .

Methodological and Data Analysis Questions

Q. What in vivo models are suitable for evaluating anticonvulsant efficacy?

  • MES test : Measures protection against tonic-clonic seizures.
  • PTZ test : Assesses clonic seizure threshold.
  • Dose-response analysis : ED50_{50} values (e.g., 100 mg/kg in MES) quantify potency .

Q. How can contradictory enzymatic inhibition data (e.g., MAO-B vs. PDE) be resolved?

Discrepancies arise from:

  • Enzyme source variability : MAO-B from human vs. rabbit isoforms may exhibit differential inhibition .
  • Assay conditions : Substrate concentration (e.g., kynuramine for MAO-B vs. cAMP for PDE) impacts IC50_{50} values. Cross-validation using orthogonal assays (e.g., radiometric vs. fluorometric) is recommended .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) for intermediates .
  • Solvent optimization : Polar aprotic solvents (DMF, dioxane) improve solubility of triazine precursors .

Structure-Activity Relationship (SAR) Questions

Q. How does substitution at position 4 influence biological activity?

  • Phenyl groups : Enhance anticonvulsant activity by increasing lipophilicity and blood-brain barrier permeability .
  • N-Benzylamino groups**: Improve CDK2 inhibition (IC50_{50} < 100 nM) by forming π-π interactions with kinase pockets .

Q. Why are ethylthio groups preferred at position 2 for MAO-B inhibition?

The ethylthio moiety acts as a hydrogen bond acceptor with MAO-B’s flavin adenine dinucleotide (FAD) cofactor, while its hydrophobicity complements the enzyme’s substrate cavity .

Tables

Q. Table 1: Key Synthetic Routes and Yields

StepMethodYield (%)Reference
1One-step condensation75
2Friedel-Crafts acylation86
3Palladium-catalyzed coupling74

Q. Table 2: Biological Activity Profile

AssayResult (IC50_{50}/ED50_{50})Significance
MAO-B inhibition24.5 µMPotential for Parkinson’s disease
CDK2 inhibition85 nMAnticancer applications
MES seizure ED50_{50}100 mg/kgComparable to phenytoin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.